molecular formula C21H22N2O3S3 B2800025 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine CAS No. 557773-86-1

4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine

Cat. No.: B2800025
CAS No.: 557773-86-1
M. Wt: 446.6
InChI Key: AWVMBQKKPFYDJY-UHFFFAOYSA-N
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Description

4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with p-tolylthio and tosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of p-tolylthiol with a suitable thiazole precursor under controlled conditions. The tosylation of the thiazole ring is achieved using tosyl chloride in the presence of a base such as pyridine. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The p-tolylthio and tosyl groups can enhance the compound’s binding affinity and specificity. The morpholine ring can further influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(4-(p-tolylthio)phenyl)methanone
  • 4-(phenyl(p-tolylthio)methyl)morpholine
  • 3-methyl-3-(p-tolylthio)indolin-2-one

Uniqueness

4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is unique due to its combination of a thiazole ring with p-tolylthio and tosyl substitutions, along with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[2-(4-methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S3/c1-15-3-7-17(8-4-15)27-21-22-19(20(28-21)23-11-13-26-14-12-23)29(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVMBQKKPFYDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=C(S2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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